molecular formula C17H18N2O3 B5251691 N'-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide

N'-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide

Cat. No.: B5251691
M. Wt: 298.34 g/mol
InChI Key: KDHUPUVQBXVNKB-UHFFFAOYSA-N
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Description

N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides Oxamides are a type of amide derived from oxalic acid This compound features two aromatic rings, one with a methoxy group and the other with a methyl group, connected through an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide typically involves the reaction of 3-methoxyaniline with 3-methylbenzyl chloride in the presence of a base to form the corresponding amine intermediate. This intermediate is then reacted with oxalyl chloride to form the oxamide linkage. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxamide linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Formation of N’-(3-hydroxyphenyl)-N-[(3-methylphenyl)methyl]oxamide.

    Reduction: Formation of N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-hydroxyphenyl)-N-[(3-methylphenyl)methyl]oxamide
  • N’-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]oxamide
  • N’-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide

Uniqueness

N’-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide is unique due to the specific positioning of the methoxy and methyl groups on the aromatic rings

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-6-13(9-12)11-18-16(20)17(21)19-14-7-4-8-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHUPUVQBXVNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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